3-Bromo-7,12-diphenylbenzo[k]fluoranthene is a precisely functionalized polycyclic aromatic hydrocarbon (PAH) designed for organic electronics applications. Its structure combines a thermally stable benzo[k]fluoranthene core, known for its intrinsic blue fluorescence, with two phenyl groups that enhance solubility and morphological stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMPW2amag1xx-w-oCpw_h1f5OKqtVZyerS2ILX76Mi7dzHr1l4MiwZkVge6S86wRXSTfXafVIQp8LtoVmf6DKPx-H8P-Cby4kYZG-0I7tAs4FDpuZBEdsdvf2InI-F5R-CnD8aeA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7WtKbaG1z5O7dulUP3guI2j641YfIH6nYCxqsNrMd7vkyGo4k1k4T7U4N3HCGPh943u_cmmsd8EHdlQZViM70eVNz5lUcdHzURCgMpKqn5FAnDKM_WH5G0vE2FVzRwcCMxpX2ju8xhV8T3Kn1XsHI7LHggmsOMaDIAcQ3-GnQ24eU)] The key feature for procurement is the bromine atom at the 3-position, which serves as a highly reliable and versatile reactive handle for constructing more complex, higher-performance molecules via industry-standard cross-coupling reactions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMPW2amag1xx-w-oCpw_h1f5OKqtVZyerS2ILX76Mi7dzHr1l4MiwZkVge6S86wRXSTfXafVIQp8LtoVmf6DKPx-H8P-Cby4kYZG-0I7tAs4FDpuZBEdsdvf2InI-F5R-CnD8aeA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvyTPTOD48uNGZAbqgUp6UOHNehAOpGC6FoAzGjQJmz9UrdX35xaKbvlWkDWbIod978H3l0M8Zs8OFDTXB4_XLfjYyRcTPIWG11IFoJtXkGkZohV6M-e1AKTtWGWPEApdWAuALlw%3D%3D)]
Substituting this compound with close analogs introduces significant trade-offs in processability and synthetic utility. Procuring the unbrominated parent, 7,12-diphenylbenzo[k]fluoranthene, eliminates the reactive site necessary for subsequent synthesis of advanced emitters or host materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMPW2amag1xx-w-oCpw_h1f5OKqtVZyerS2ILX76Mi7dzHr1l4MiwZkVge6S86wRXSTfXafVIQp8LtoVmf6DKPx-H8P-Cby4kYZG-0I7tAs4FDpuZBEdsdvf2InI-F5R-CnD8aeA%3D%3D)] Using the core scaffold, benzo[k]fluoranthene, results in poor solubility in common organic solvents, complicating or preventing its use in solution-based fabrication processes like spin-coating or inkjet printing.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAurangabad%2C%2BIN)] Furthermore, substituting the bromo- group with a more reactive iodo- group can increase precursor cost and reduce shelf-life, while substitution with a less reactive chloro- group often requires harsher reaction conditions that may not be compatible with other functional groups.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHauU-zE9oc2UOUFMUrk54AEK_mLS_YoLVkqoG3y6CstcFanZcDUU3osu_TWUIk6XVFtxTPtnEuYbGbR26NH3ITtJwFO61d4rsfvKtsnVhfjUFcLInmXzaHBytPBmkKvGWcybztjbIh0HCTOk709VtlSgShUHpV)]
The C-Br bond at the 3-position provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, a standard industrial method for building complex organic electronic materials.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAurangabad%2C%2BIN)] Compared to aryl iodides, aryl bromides like this compound offer greater stability and lower procurement costs. Compared to aryl chlorides, they react under significantly milder conditions, improving functional group tolerance and reducing energy costs.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHauU-zE9oc2UOUFMUrk54AEK_mLS_YoLVkqoG3y6CstcFanZcDUU3osu_TWUIk6XVFtxTPtnEuYbGbR26NH3ITtJwFO61d4rsfvKtsnVhfjUFcLInmXzaHBytPBmkKvGWcybztjbIh0HCTOk709VtlSgShUHpV)] This makes the compound a reliable and cost-effective building block for creating proprietary, high-performance molecules.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
| Target Compound Data | Aryl Bromide: Industry standard reactivity, good stability, moderate cost. |
| Comparator Or Baseline | Aryl Iodide: Higher reactivity, but lower stability and higher cost. Aryl Chloride: Lower reactivity, requiring harsher conditions or specialized catalysts. |
| Quantified Difference | Not applicable (class-level comparison) |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig reaction conditions. |
This compound is a 'go-to' precursor for reliable, scalable synthesis of next-generation materials without the stability issues of iodides or the harsh conditions required for chlorides.
Derivatives synthesized directly from this benzo[k]fluoranthene core exhibit outstanding thermal properties, critical for device stability and lifetime. Aminated derivatives show decomposition temperatures (Td, 5% weight loss) exceeding 460 °C and high glass transition temperatures (Tg) in the range of 162–205 °C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAurangabad%2C%2BIN)] This is a substantial improvement over the unsubstituted core, benzo[k]fluoranthene, which has a melting point of only 217 °C and lacks the amorphous high-Tg character needed for stable thin films.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHauU-zE9oc2UOUFMUrk54AEK_mLS_YoLVkqoG3y6CstcFanZcDUU3osu_TWUIk6XVFtxTPtnEuYbGbR26NH3ITtJwFO61d4rsfvKtsnVhfjUFcLInmXzaHBytPBmkKvGWcybztjbIh0HCTOk709VtlSgShUHpV)]
| Evidence Dimension | Thermal Stability (Glass Transition Temperature, Tg) |
| Target Compound Data | >162 °C (Based on closely related aminated derivatives) |
| Comparator Or Baseline | Benzo[k]fluoranthene (core scaffold): Not applicable (crystalline solid with melting point of 217 °C) |
| Quantified Difference | The diphenyl-substituted core enables a high Tg amorphous state, unlike the low-melting-point crystalline core. |
| Conditions | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under nitrogen atmosphere.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAurangabad%2C%2BIN)] |
The high Tg imparted by this core structure prevents morphological degradation of thin films at operating temperatures, directly translating to longer and more reliable device lifetimes.
The two bulky phenyl groups at the 7 and 12 positions sterically disrupt intermolecular pi-stacking, significantly improving solubility in common organic solvents like chloroform, THF, and toluene. This is a critical advantage over the unsubstituted, planar benzo[k]fluoranthene core, which is known to be poorly soluble.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAurangabad%2C%2BIN)] This enhanced solubility is essential for fabricating uniform thin films using cost-effective, large-area manufacturing techniques such as spin-coating or inkjet printing.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Good solubility expected due to non-planar phenyl groups. |
| Comparator Or Baseline | Benzo[k]fluoranthene (core scaffold): Poorly soluble. |
| Quantified Difference | Enables formulation of solutions for wet processing, which is not feasible with the unsubstituted core. |
| Conditions | Standard organic solvents (e.g., CHCl3, Toluene, Tetrahydrofuran). |
This compound's solubility enables the use of low-cost, scalable solution-based manufacturing, reducing capital expenditure compared to vacuum deposition methods.
Use as a foundational precursor for synthesizing proprietary host materials or emitters for OLEDs. The bromo- group allows for the attachment of various functional groups (e.g., amines, boronic esters, phosphine oxides) via Suzuki or Buchwald-Hartwig coupling to precisely tune the final molecule's HOMO/LUMO levels, emission color, and charge transport properties.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAurangabad%2C%2BIN)]
The inherent high glass transition temperature (Tg) of the 7,12-diphenylbenzo[k]fluoranthene core makes this compound an ideal starting point for materials intended for thermally stable charge transport or host layers in high-performance OLEDs, particularly for applications demanding long operational lifetimes, such as solid-state lighting and automotive displays.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAurangabad%2C%2BIN)]
Leverage the enhanced solubility to formulate stable solutions ('inks') for fabricating organic electronic devices via non-vacuum methods. This is particularly relevant for developing prototypes and manufacturing large-area devices like flexible displays or lighting panels where the cost and complexity of vacuum thermal evaporation are prohibitive.